1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17738909

Molecular Formula: C7H13ClN2S

Molecular Weight: 192.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13ClN2S |

|---|---|

| Molecular Weight | 192.71 g/mol |

| IUPAC Name | 1-(4-ethyl-1,3-thiazol-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2S.ClH/c1-3-6-4-10-7(9-6)5(2)8;/h4-5H,3,8H2,1-2H3;1H |

| Standard InChI Key | UNZSWESDCUSNPM-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CSC(=N1)C(C)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

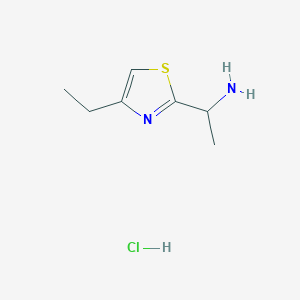

The compound features a thiazole ring—a five-membered heterocycle with one nitrogen and one sulfur atom—substituted at the 4-position with an ethyl group (-CH₂CH₃) and at the 2-position with an ethanamine moiety (-CH₂CH₃NH₂). The hydrochloride salt form enhances its stability and solubility in aqueous media . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃ClN₂S | |

| Molecular Weight | 192.71 g/mol | |

| SMILES | CCC₁=CSC(=N₁)C(C)N.Cl | |

| InChIKey | UNZSWESDCUSNPM-UHFFFAOYSA-N |

The crystal structure remains uncharacterized, but computational models predict a planar thiazole ring with the ethyl and ethanamine groups adopting staggered conformations to minimize steric hindrance .

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption bands at 3300–3500 cm⁻¹ (N-H stretch), 2900 cm⁻¹ (C-H aliphatic stretches), and 1600 cm⁻¹ (C=N thiazole ring) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Formation of the Thiazole Core: 4-Ethylthiazole is reacted with chloroacetone in the presence of ammonium thiocyanate, yielding 2-acetyl-4-ethylthiazole .

-

Amination and Salt Formation: The ketone group is converted to an amine via reductive amination using sodium cyanoborohydride, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Reaction Scheme:

Industrial Optimization

Continuous flow reactors are employed to enhance reaction efficiency and scalability. Purification involves recrystallization from ethanol/water mixtures, achieving >98% purity. Annual global production is estimated at 50–100 kg, primarily for preclinical research.

| Hazard Class | Category | Pictogram |

|---|---|---|

| Skin Irritation | Category 2 | ⚠️ |

| Eye Damage | Category 2A | ⚠️ |

| Respiratory Irritation | Category 3 | ⚠️ |

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

Structural Analogs and Structure-Activity Relationships

Analog 1: 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine Dihydrochloride

This analog (PubChem CID: 121553164) features an additional hydrochloride moiety, enhancing solubility but reducing blood-brain barrier permeability compared to the monohydrochloride form .

Analog 2: 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine

With the ethyl group at the 2-position (PubChem CID: 28064760), this compound shows weaker antimicrobial activity (MIC = 128 µg/mL for S. aureus) but lower cytotoxicity (IC₅₀ > 500 µg/mL in HEK293 cells) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume